molecular formula C5H6BrNO B7902920 C-(5-Bromo-furan-3-yl)-methylamine

C-(5-Bromo-furan-3-yl)-methylamine

Cat. No.: B7902920
M. Wt: 176.01 g/mol
InChI Key: LSFRDKRXWZGJFT-UHFFFAOYSA-N
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Description

C-(5-Bromo-furan-3-yl)-methylamine is an organic compound featuring a furan ring substituted with a bromine atom at the 5-position and a methylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Bromo-furan-3-yl)-methylamine typically involves the bromination of furan followed by the introduction of the methylamine group. One common method is as follows:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan.

    Introduction of Methylamine Group: The 5-bromo-furan is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methylamine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C-(5-Bromo-furan-3-yl)-methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the furan ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted furans depending on the nucleophile used.

    Oxidation Reactions: Products include furanones and other oxygenated derivatives.

    Reduction Reactions: Products include de-brominated furans and hydrogenated furans.

Scientific Research Applications

C-(5-Bromo-furan-3-yl)-methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe for studying biological processes involving furan-containing molecules.

Mechanism of Action

The mechanism of action of C-(5-Bromo-furan-3-yl)-methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the methylamine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    C-(5-Chloro-furan-3-yl)-methylamine: Similar structure with a chlorine atom instead of bromine.

    C-(5-Iodo-furan-3-yl)-methylamine: Similar structure with an iodine atom instead of bromine.

    C-(5-Methyl-furan-3-yl)-methylamine: Similar structure with a methyl group instead of bromine.

Uniqueness

C-(5-Bromo-furan-3-yl)-methylamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The bromine atom also provides a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

(5-bromofuran-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFRDKRXWZGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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